(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-11(12-2-1-7-16-12)5-3-10-4-6-13-14(8-10)18-9-17-13/h1-8H,9H2/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXJOSUNFKXJOK-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2H-1,3-benzodioxole-5-carbaldehyde and furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce dihydrochalcones. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.
Scientific Research Applications
Biological Activities
Research indicates that (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one exhibits several biological activities:
Antioxidant Activity
The compound has demonstrated significant antioxidant properties, which are essential for combating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. It may inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling during inflammation.
Anticancer Potential
Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and cell cycle arrest.
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound holds promise for various applications in medicinal chemistry:
Drug Development
As a lead compound, this compound can be modified to enhance its efficacy and reduce toxicity. Structure–activity relationship (SAR) studies are crucial for developing more potent derivatives.
Functional Studies
The compound can be utilized in functional studies to investigate its interactions with specific biomolecules. Understanding these interactions can provide insights into its potential therapeutic applications and mechanisms of action.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of (2E)-3-(2H-benzodioxol-5-y-l)-1-(furan-y-l)prop-2-en-one on human breast cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspases.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, the compound was shown to reduce the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests that it could be a candidate for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt or MAPK pathways. Additionally, its antimicrobial effects could result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural and electronic features of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one and its analogs:
*Dihedral angle between benzodioxole and substituent aryl rings.
Key Observations:
Substituent Effects on Conjugation: Electron-withdrawing groups (e.g., bromo, chloro) increase polarization of the α,β-unsaturated system, enhancing reactivity and intermolecular interactions. For example, the 3-bromophenyl derivative forms layered crystal structures via C–H···O bonds .
Crystal Packing and Non-Covalent Interactions: Thiophene-containing analogs exhibit undulating (100) sheets stabilized by C–H···O interactions, which are critical for NLO material design . The 4-hydroxyphenyl derivative forms intramolecular hydrogen bonds (O–H···O), influencing solubility and stability .
Biological Activity: Chlorophenyl and dimethoxyphenyl analogs demonstrate antifungal activity, suggesting that electron-deficient substituents may enhance bioactivity . No direct antifungal data are available for the furan-substituted target compound, highlighting a research gap.
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Structurally characterized by a conjugated system that includes a benzodioxole moiety and a furan ring, this compound exhibits unique electronic properties that influence its reactivity and potential therapeutic effects.
- Molecular Formula : C14H10O4
- Molecular Weight : 242.23 g/mol
- Structure : The compound features a prop-2-en-1-one linker connecting the benzodioxole and furan rings, contributing to its biological activity.
Antioxidant Activity
Research indicates that chalcone derivatives, including (2E)-3-(2H-benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one, possess significant antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), which play a crucial role in cellular damage and various diseases. The antioxidant capacity is often measured using assays such as DPPH or ABTS.
Enzyme Inhibition
Studies have shown that this compound can modulate enzyme activities, particularly:
- Monoamine Oxidase (MAO) : Inhibitory activities against MAO-B have been observed, with IC50 values indicating potent inhibition. For example, related compounds have shown IC50 values as low as 0.51 μM for MAO-B inhibition .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| CC1 | MAO-B | 0.69 |
| CC2 | MAO-B | 0.51 |
| CC2 | BChE | 7.00 |
Antimicrobial Activity
The biological evaluation of related compounds suggests that some derivatives exhibit antimicrobial properties, although the specific activity of (2E)-3-(2H-benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one requires further investigation. The structure–activity relationship (SAR) studies indicate that modifications in substituents can significantly affect antimicrobial efficacy .
Study on Antioxidant and Antimicrobial Activities
A study conducted on various chalcone derivatives demonstrated that those containing electron-donating groups exhibited enhanced antioxidant and antimicrobial activities. The presence of the benzodioxole and furan rings was crucial for these effects, suggesting that (2E)-3-(2H-benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one may share similar properties .
In Vitro Toxicity Analysis
In vitro toxicity tests on cell lines such as Vero cells indicated that certain chalcone derivatives are non-toxic up to concentrations of 100 μg/mL. This safety profile is essential for considering further development into therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one, and how can reaction conditions be standardized?
- Methodology : Claisen-Schmidt condensation is commonly employed using 1-(furan-2-yl)ethanone and 1,3-benzodioxole-5-carbaldehyde in methanol with a base (e.g., KOH) at 278 K. Reaction monitoring via TLC and purification via recrystallization (e.g., methanol) ensures product purity .
- Critical Parameters : Base concentration (10% KOH), solvent polarity, and reaction time (4–6 hours) significantly impact yield. Cold methanol washing minimizes byproduct contamination.
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the compound?
- NMR Analysis :
- ¹H NMR : Peaks at δ 6.5–7.5 ppm (aromatic protons from benzodioxole and furan), δ 7.8–8.2 ppm (enone α,β-unsaturated ketone protons), and δ 5.9–6.2 ppm (methylene protons of benzodioxole).
- ¹³C NMR : Carbonyl signal at ~190 ppm (C=O), aromatic carbons at 100–160 ppm .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using 10–100 µg/mL concentrations.
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How do steric and electronic factors influence the compound’s reactivity in Michael addition reactions?
- Mechanistic Insight : The α,β-unsaturated ketone acts as a Michael acceptor. Electron-withdrawing benzodioxole enhances electrophilicity at the β-carbon. Steric hindrance from the furan ring affects nucleophile accessibility .
- Experimental Validation : Kinetic studies using thiols or amines as nucleophiles in aprotic solvents (e.g., DMF) under varying temperatures (25–60°C) .
Q. What crystallographic data reveal about the compound’s conformation and intermolecular interactions?
- X-ray Crystallography :
- Bond Angles : C=C-O angles in benzodioxole (~105°) and dihedral angles between enone and aromatic rings (5–12°) indicate planarity .
- Packing Analysis : Weak C-H···O hydrogen bonds (2.8–3.2 Å) stabilize crystal lattices, forming sheet-like structures .
- Data Interpretation : Use software like SHELXL for refinement and ORTEP-3 for molecular graphics .
Q. How can computational modeling (DFT, MD) predict its binding affinity to biological targets?
- Docking Studies : AutoDock Vina or Schrödinger Suite for simulating interactions with enzymes (e.g., COX-2, topoisomerase II).
- DFT Calculations : HOMO-LUMO analysis (ΔE ≈ 3–5 eV) predicts electron transfer behavior. ESP maps identify nucleophilic/electrophilic regions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time).
- Mitigation : Standardize protocols (e.g., 24-hour incubation, 10% FBS) and validate via orthogonal assays (e.g., apoptosis staining vs. MTT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
